N-[(2,5-Dimethoxyphenyl)methyl]-5-(5-methyl-1,3,4-oxadiazol-2-YL)-1H-pyrrole-3-sulfonamide
Description
N-[(2,5-Dimethoxyphenyl)methyl]-5-(5-methyl-1,3,4-oxadiazol-2-YL)-1H-pyrrole-3-sulfonamide is an organic compound with a complex structure that includes a pyrrole ring, an oxadiazole ring, and a sulfonamide group
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-5-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrrole-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-10-19-20-16(25-10)14-7-13(9-17-14)26(21,22)18-8-11-6-12(23-2)4-5-15(11)24-3/h4-7,9,17-18H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQDTGFNKIWOMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=CN2)S(=O)(=O)NCC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-Dimethoxyphenyl)methyl]-5-(5-methyl-1,3,4-oxadiazol-2-YL)-1H-pyrrole-3-sulfonamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrrole derivative with a sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the 2,5-dimethoxybenzyl group to the pyrrole-oxadiazole-sulfonamide intermediate using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-Dimethoxyphenyl)methyl]-5-(5-methyl-1,3,4-oxadiazol-2-YL)-1H-pyrrole-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrrole or oxadiazole rings.
Reduction: Reduced forms of the oxadiazole or sulfonamide groups.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-[(2,5-Dimethoxyphenyl)methyl]-5-(5-methyl-1,3,4-oxadiazol-2-YL)-1H-pyrrole-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Biology: Investigation of its biological activity, including antimicrobial, antiviral, and anticancer properties.
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2,5-Dimethoxyphenyl)methyl]-5-(5-methyl-1,3,4-oxadiazol-2-YL)-1H-pyrrole-3-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: An organic intermediate with borate and sulfonamide groups.
3,4-Dimethoxyphenylacetone: A compound with similar methoxyphenyl groups.
Uniqueness
N-[(2,5-Dimethoxyphenyl)methyl]-5-(5-methyl-1,3,4-oxadiazol-2-YL)-1H-pyrrole-3-sulfonamide is unique due to its combination of a pyrrole ring, an oxadiazole ring, and a sulfonamide group, which imparts distinct chemical and biological properties not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
